molecular formula C8H7BrN2 B6306136 5-Bromo-6-methyl-imidazo[1,5-a]pyridine CAS No. 1427326-76-8

5-Bromo-6-methyl-imidazo[1,5-a]pyridine

Cat. No.: B6306136
CAS No.: 1427326-76-8
M. Wt: 211.06 g/mol
InChI Key: QDUKPHVWVCQEGF-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals. The imidazo[1,5-a]pyridine scaffold is a fused bicyclic system that has been extensively studied due to its wide range of applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 5-Bromo-6-methyl-imidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. The reaction typically proceeds through the formation of an intermediate imine, followed by cyclization to form the imidazo[1,5-a]pyridine core . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

5-Bromo-6-methyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-6-methyl-imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Bromo-6-methyl-imidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

Properties

IUPAC Name

5-bromo-6-methylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-7-4-10-5-11(7)8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUKPHVWVCQEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=NC=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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